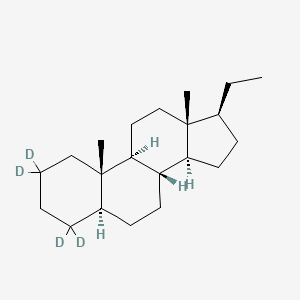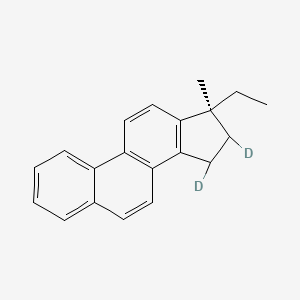
Ald-Ph-PEG12-TFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ald-Ph-PEG12-TFP ester is a polyethylene glycol-based compound that is widely used in scientific research. It is known for its ability to react with primary amine groups and is less susceptible to hydrolysis compared to other esters. The compound consists of a benzaldehyde group that can react with aminooxy-bearing molecules, and a hydrophilic polyethylene glycol chain that increases the water solubility of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ald-Ph-PEG12-TFP ester involves the reaction of a polyethylene glycol chain with a benzaldehyde group and a tetrafluorophenyl ester. The reaction typically occurs under mild conditions to prevent the hydrolysis of the ester group. The polyethylene glycol chain is first activated with a suitable reagent, such as a carbodiimide, to form an intermediate that can react with the benzaldehyde group.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, where the reaction conditions can be closely monitored and adjusted as needed.
Chemical Reactions Analysis
Types of Reactions: Ald-Ph-PEG12-TFP ester primarily undergoes substitution reactions, where the tetrafluorophenyl ester reacts with primary amine groups to form stable amide bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for use in various applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include primary amines and aminooxy-bearing molecules. The reactions typically occur in aqueous or organic solvents, with the optimal pH range being 7.5 to 8.0. The presence of a catalyst, such as a carbodiimide, can enhance the reaction rate and yield .
Major Products Formed: The major products formed from the reactions involving this compound are amide bonds and oxime linkages. These products are highly stable and can be used in various applications, including the synthesis of bioconjugates and drug delivery systems .
Scientific Research Applications
Ald-Ph-PEG12-TFP ester has a wide range of applications in scientific research. In chemistry, it is used as a linker for the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells . In biology, the compound is used for the modification of proteins and peptides to enhance their solubility and stability . In medicine, this compound is used in the development of drug delivery systems, where it helps to improve the pharmacokinetics and bioavailability of therapeutic agents . In industry, the compound is used in the production of high-purity polyethylene glycol linkers for various applications .
Mechanism of Action
The mechanism of action of Ald-Ph-PEG12-TFP ester involves the formation of stable amide bonds and oxime linkages through its reaction with primary amine groups and aminooxy-bearing molecules. The polyethylene glycol chain enhances the solubility and stability of the compound, allowing it to effectively modify proteins and peptides. The benzaldehyde group reacts with aminooxy-bearing molecules to form oxime linkages, which are highly stable and resistant to hydrolysis .
Comparison with Similar Compounds
Ald-Ph-PEG12-TFP ester is unique in its ability to form stable amide bonds and oxime linkages under mild conditions. Similar compounds include azido-dPEG12-TFP ester and maleimide-dPEG12-TFP ester, which also react with primary amine groups but have different functional groups that provide additional reactivity. Azido-dPEG12-TFP ester, for example, is used in click chemistry reactions, while maleimide-dPEG12-TFP ester reacts with sulfhydryl groups .
List of Similar Compounds:- Azido-dPEG12-TFP ester
- Maleimide-dPEG12-TFP ester
- m-dPEG12-TFP ester
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H59F4NO16/c42-35-31-36(43)39(45)40(38(35)44)62-37(48)5-7-50-9-11-52-13-15-54-17-19-56-21-23-58-25-27-60-29-30-61-28-26-59-24-22-57-20-18-55-16-14-53-12-10-51-8-6-46-41(49)34-3-1-33(32-47)2-4-34/h1-4,31-32H,5-30H2,(H,46,49) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRWMAATCHEJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H59F4NO16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Selenolo[3,2-b]thiophene](/img/structure/B3250733.png)
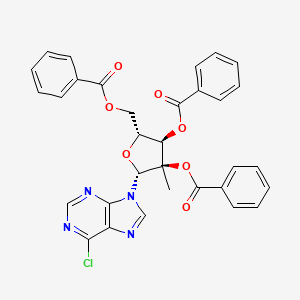
![(5S,10S,17S)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,17-dimethyl-2,3,4,5,6,7,15,16-octahydro-1H-cyclopenta[a]phenanthrene;(5R,10S,17S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,17-dimethyl-2,3,4,5,6,7,15,16-octahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B3250757.png)
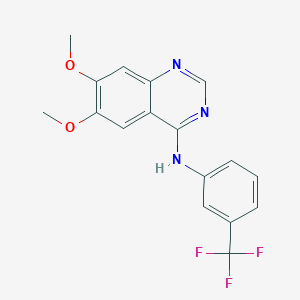
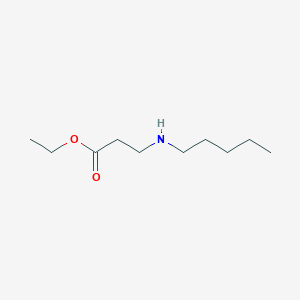
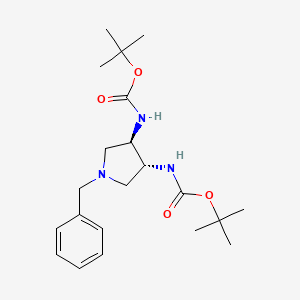
![3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3250770.png)
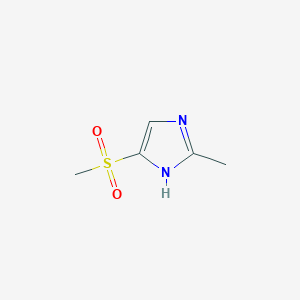
![Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro-](/img/structure/B3250794.png)


